N4,1-Dimethyl-1H-indazole-3,4-diamine
Overview
Description
“N4,1-Dimethyl-1H-indazole-3,4-diamine” is a chemical compound with the CAS Number: 1221792-30-8 . It has a molecular weight of 176.22 and its IUPAC name is N4,1-dimethyl-1H-indazole-3,4-diamine .
Molecular Structure Analysis
The InChI code for “N4,1-Dimethyl-1H-indazole-3,4-diamine” is1S/C9H12N4/c1-11-6-4-3-5-7-8(6)9(10)12-13(7)2/h3-5,11H,1-2H3,(H2,10,12)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“N4,1-Dimethyl-1H-indazole-3,4-diamine” is a solid substance . It has a melting point range of 186 - 189 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Applications :
- Indazole derivatives, like 1.2-Dimethylindazolium-3-carboxylates, are used in chemical synthesis. They can decarboxylate to produce N-heterocyclic carbenes, which can be trapped to form amidates. This process demonstrates the versatility of indazole derivatives in synthetic chemistry (Schmidt et al., 2006).
- Novel indazole-5,6-diamine derivatives have been synthesized, showcasing the potential for creating diverse compounds with the indazole ring system (Gavara et al., 2011).
- The Davis-Beirut Reaction (DBR) is a robust method for constructing 2H-indazoles and their derivatives, highlighting the broad applicability of indazole-based reactions in heterocycle synthesis (Zhu et al., 2019).
Material Science and Supramolecular Chemistry :
- The study of NH-indazoles has provided insights into their crystal structures and supramolecular interactions, which are crucial for understanding their behavior in various applications (Teichert et al., 2007).
- Pyrimido-fused indazoles demonstrate potential in fluorescence studies and as free radical scavengers, indicating their use in material science and biological applications (Palaniraja et al., 2016).
Biochemical and Pharmacological Research :
- Indazole and indole carboxamides have been found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the central nervous system. This points to their potential use in the development of drugs targeting MAO-B (Tzvetkov et al., 2014).
- Copper-diamine-catalyzed N-arylation of indazoles has been researched, which is relevant for developing compounds with potential pharmaceutical applications (Antilla et al., 2004).
- Indazole derivatives have shown significant antibacterial and antifungal properties, making them a subject of interest in the development of new antimicrobial agents (Panda et al., 2022).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-N,1-dimethylindazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-11-6-4-3-5-7-8(6)9(10)12-13(7)2/h3-5,11H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJOGMRSWGLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=CC=C1)N(N=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,1-Dimethyl-1H-indazole-3,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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